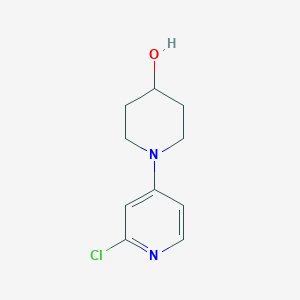
1-(2-Chloropyridin-4-yl)piperidin-4-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)piperidin-4-ol” is a chemical compound that has a complex molecular structure . It is part of the piperidine derivatives, which are known for their wide variety of biological activities .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridin-4-yl)piperidin-4-ol” is complex, as it belongs to the class of organic compounds known as phenylpiperidines . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Scientific Research Applications
Drug Designing
Piperidines, including “1-(2-Chloropyridin-4-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . The specific role of “1-(2-Chloropyridin-4-yl)piperidin-4-ol” in this context would need further research.
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . It’s possible that “1-(2-Chloropyridin-4-yl)piperidin-4-ol” could have applications in this field.
Antimalarial Applications
Piperidine derivatives have been used in the development of antimalarial drugs . “1-(2-Chloropyridin-4-yl)piperidin-4-ol” could potentially be used in this context.
Antimicrobial and Antifungal Applications
Piperidine derivatives are known for their antimicrobial and antifungal properties . “1-(2-Chloropyridin-4-yl)piperidin-4-ol” might also have potential in these areas.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . It’s possible that “1-(2-Chloropyridin-4-yl)piperidin-4-ol” could be used in this field.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are known for their analgesic and anti-inflammatory properties . “1-(2-Chloropyridin-4-yl)piperidin-4-ol” might also have potential in these areas.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . “1-(2-Chloropyridin-4-yl)piperidin-4-ol” could potentially be used in this context.
Future Directions
Piperidine derivatives, including “1-(2-Chloropyridin-4-yl)piperidin-4-ol”, have a wide range of applications in the field of drug discovery due to their diverse biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYFXREIJCSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



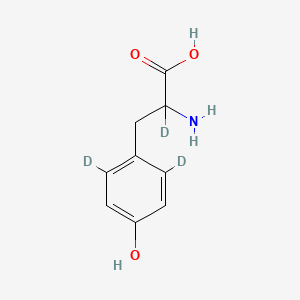
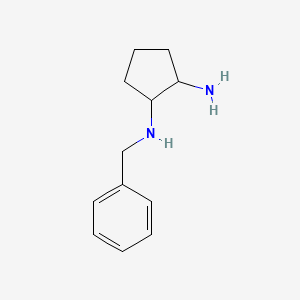
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
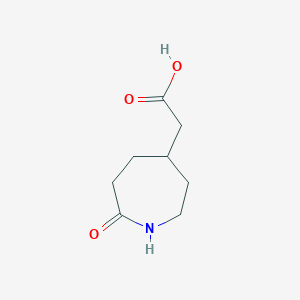
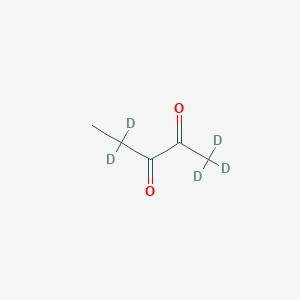
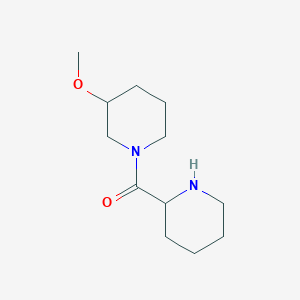
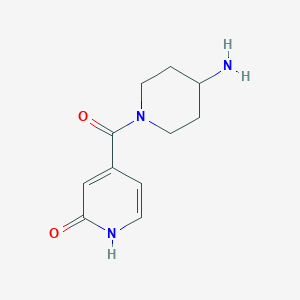


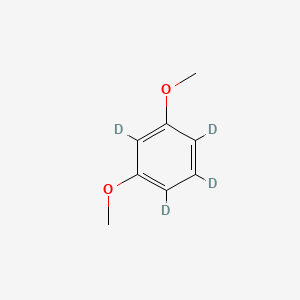

![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)
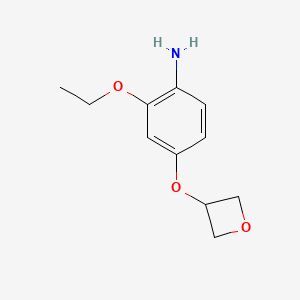
![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)